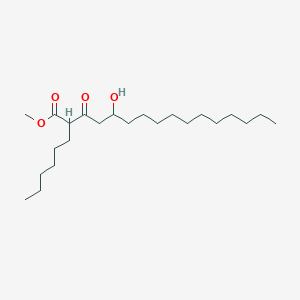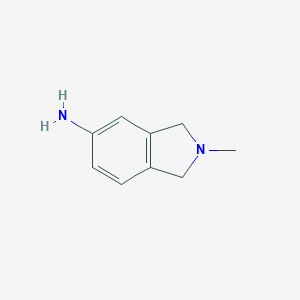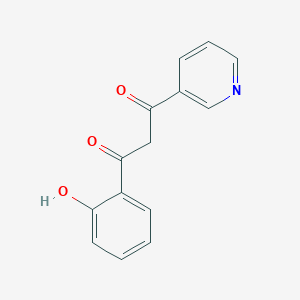
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione, also known as curcumin, is a naturally occurring compound found in the turmeric plant. It has been used for centuries in traditional medicine to treat a variety of ailments. In recent years, curcumin has gained attention for its potential therapeutic properties in the field of scientific research.
作用機序
Curcumin's mechanism of action is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer development. Curcumin has also been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in inflammation.
生化学的および生理学的効果
Curcumin has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Curcumin has also been shown to improve insulin sensitivity and lower blood glucose levels in diabetic patients. Additionally, 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione has been shown to improve cognitive function and memory in Alzheimer's patients.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a low toxicity profile, making it safe for use in experiments. However, 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione has poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are numerous future directions for 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione research. One area of interest is the development of 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione analogs with improved solubility and bioavailability. Another area of interest is the use of 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione's mechanism of action and its potential therapeutic applications.
合成法
Curcumin can be synthesized from the turmeric plant or through chemical synthesis. The most common method of synthesis involves the reaction of ferulic acid and vanillin in the presence of an alkali.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has also been studied for its potential use in treating Alzheimer's disease, diabetes, and cardiovascular disease.
特性
CAS番号 |
6296-04-4 |
|---|---|
製品名 |
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione |
分子式 |
C14H11NO3 |
分子量 |
241.24 g/mol |
IUPAC名 |
1-(2-hydroxyphenyl)-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H11NO3/c16-12-6-2-1-5-11(12)14(18)8-13(17)10-4-3-7-15-9-10/h1-7,9,16H,8H2 |
InChIキー |
DFFMBOUEZILLNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CN=CC=C2)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CN=CC=C2)O |
その他のCAS番号 |
6296-04-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



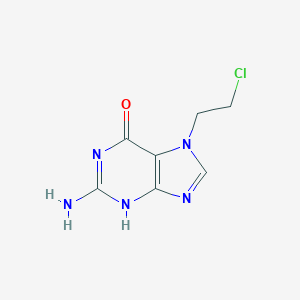
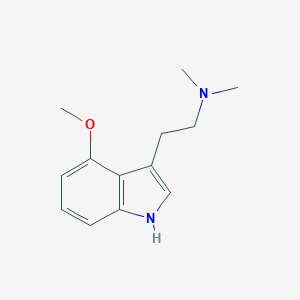
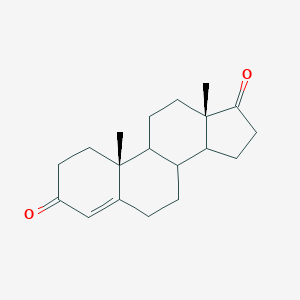
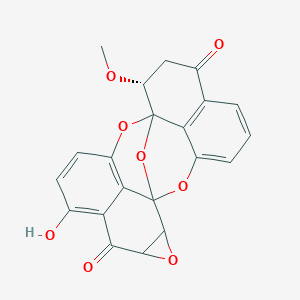
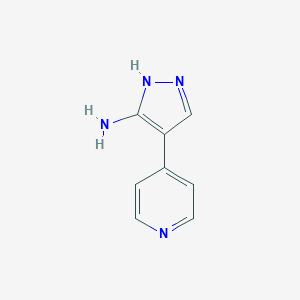
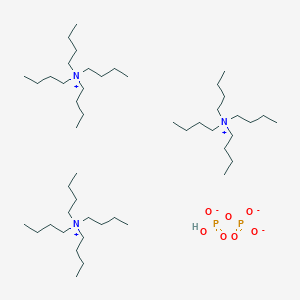
![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)
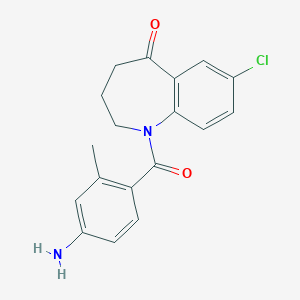
![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)
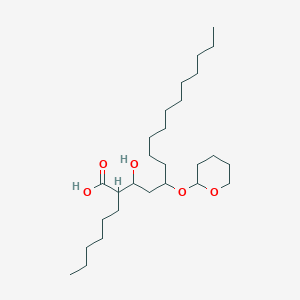
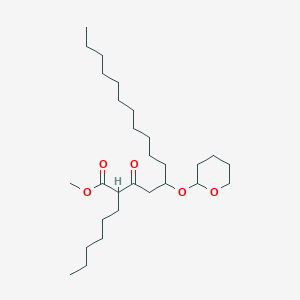
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
